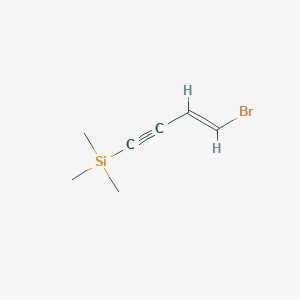

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane

説明

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .

Synthesis Analysis

The synthesis of compounds similar to (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane involves the use of a trimethylsilylating reagent to derivatize certain compounds . For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The trimethylsilyl group in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane consists of three methyl groups bonded to a silicon atom . This group is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, are reactive toward nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction of trimethylsilyl chloride, the nucleophile is water, resulting in hydrolysis to give hexamethyldisiloxane .Physical And Chemical Properties Analysis

Trimethylsilyl groups, like the one in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, have a tendency to make the compounds more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .科学的研究の応用

Polymer Science and Materials Engineering

Organosilicon compounds, such as polydimethylsiloxane (PDMS) and poly[(1-trimethylsilyl)-1-propyne], have been extensively studied for their unique properties and applications in creating membranes and coatings. PDMS, for example, is known for its optical clarity, inertness, non-toxicity, and thermal stability, making it suitable for a wide range of applications including medical devices, elastomers, and heat-resistant lubricants (Zaman et al., 2019). Similarly, poly[(1-trimethylsilyl)-1-propyne]-based membranes have shown promising results in liquid-liquid separation processes, highlighting their potential in industrial applications such as bioethanol and biobutanol production (Volkov et al., 2009).

Environmental and Safety Applications

The study of brominated flame retardants (BFRs), including novel brominated compounds, has revealed their widespread occurrence in indoor environments and raised concerns about their environmental fate and toxicity. Research on the occurrence and impact of these compounds in indoor air, dust, consumer goods, and food underscores the importance of understanding their environmental behavior and potential health risks (Zuiderveen et al., 2020).

Protective Coatings and Biomedical Applications

Silicones derived from PDMS have been used to create protective coatings due to their excellent water repellent ability and stability. These coatings have applications ranging from anticorrosion and anti-biofouling to flame resistance and self-cleaning surfaces (Eduok et al., 2017). In the biomedical field, polymers incorporating trimethylene carbonate and ethylene glycol units, including those with silicon compounds, have been researched for their potential in creating biodegradable materials for medical applications (Ajiro et al., 2016).

作用機序

Safety and Hazards

Trimethylsilane, a compound similar to (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

[(E)-4-bromobut-3-en-1-ynyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBLUKDUBOQPX-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Bromo-4-trimethylsilyl-1-buten-3-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)

![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)

![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)